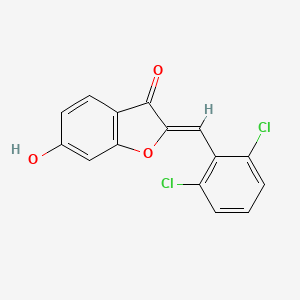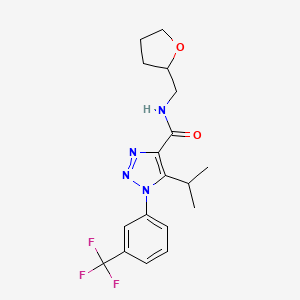![molecular formula C10H13BrN2O2 B2557112 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-08-0](/img/structure/B2557112.png)
4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” is a derivative of 5-Bromo-2-methylpyridin-3-amine . It is a complex organic compound that contains bromine, nitrogen, and oxygen functional groups .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . This reaction is catalyzed by palladium and can produce these novel pyridine derivatives in moderate to good yield .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . The reaction is facilitated by a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Bromo-2-methylpyridin-3-amine, include a molecular weight of 187.037, a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ .Scientific Research Applications
Efficient Synthesis and Biological Activities
A study by Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, involving compounds related to 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine. The synthesized compounds were examined for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound exhibited significant potency against Escherichia coli, highlighting the therapeutic potential of these derivatives Molecules.
Catalysis and Amination Reactions
Lang et al. (2001) investigated the amination of aryl halides using copper catalysis, with a focus on transforming bromopyridines into aminopyridines under mild conditions. This research underscores the importance of catalysis in modifying the chemical structure of pyridine-based compounds for various applications Tetrahedron Letters.
Palladium-Catalyzed Imine Hydrolysis
Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, examining the reaction of 4-methylpyridin-2-amine with various substrates. The study provided insights into the mechanisms underlying the hydrolysis of imines, contributing to our understanding of chemical transformations in synthetic chemistry Molecules.
Selective Amination Catalyzed by Palladium
Research by Ji, Li, and Bunnelle (2003) focused on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, demonstrating high efficiency and chemoselectivity in the amination process. This work highlights the precise chemical modifications achievable through selective catalysis Organic Letters.
Functionalization and Water-Soluble Derivatives
Li et al. (2008) aimed at synthesizing water-soluble BODIPY derivatives, starting from functionalized compounds similar to 4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine. This research contributes to the development of fluorescent probes for biological applications The Journal of Organic Chemistry.
Safety and Hazards
Future Directions
The future directions for research on “4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, such as their use as chiral dopants for liquid crystals . Additionally, further studies could investigate their synthesis, properties, and biological activities.
properties
IUPAC Name |
4-(5-bromo-3-methylpyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-2-7(11)3-13-10(6)15-9-5-14-4-8(9)12/h2-3,8-9H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNWKFPXLPTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2COCC2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-3-methylpyridin-2-yl)oxy]oxolan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)

![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)
![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)
![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)

![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)
![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)
